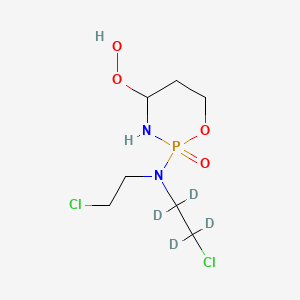

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a deuterium-labeled derivative of 4-Hydroperoxy Cyclophosphamide, which is an active metabolite of the prodrug Cyclophosphamide. This compound is known for its ability to crosslink DNA and induce apoptosis in T cells independent of death receptor activation. It is primarily used in scientific research, particularly in the study of lymphomas and autoimmune diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves the hydroxylation of Cyclophosphamide using unspecific peroxygenases from fungi such as Marasmius rotula. This enzymatic process selectively hydroxylates Cyclophosphamide to produce 4-Hydroxycyclophosphamide, which can then be further oxidized to 4-Hydroperoxy Cyclophosphamide .

Industrial Production Methods

Industrial production of this compound typically involves the use of stable isotope labeling techniques. Deuterium is incorporated into the compound to produce the deuterium-labeled version. This process ensures high purity and consistency, which is crucial for its use in scientific research .

Analyse Des Réactions Chimiques

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various metabolites, including 4-Ketocyclophosphamide.

Reduction: It can be reduced back to its hydroxyl form, 4-Hydroxycyclophosphamide.

Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of DNA adducts

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions are 4-Hydroxycyclophosphamide, 4-Ketocyclophosphamide, and various DNA adducts .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine exhibit significant anticancer properties. For instance, derivatives of chlorinated ethyl compounds have been reported to possess antineoplastic effects through mechanisms involving DNA alkylation and disruption of cellular replication processes .

Case Study:

A study on the iodinated derivative N-4-iodophenyl-N'-2-chloroethylurea demonstrated notable antiangiogenic potency in preclinical evaluations. This suggests that chlorinated derivatives may be effective in targeting tumor vasculature .

Antimicrobial Properties

Compounds featuring the oxazaphosphinan backbone have been explored for their antimicrobial activity. Research indicates that these compounds can exhibit antibacterial and antiviral properties due to their ability to interact with microbial cell membranes and inhibit essential biological functions .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(4-chlorophenyl)-N'-2-chloroethylurea | Antibacterial | |

| 4-Iodophenyl-N'-2-chloroethylurea | Antiviral | |

| N-(phenyl)-N'-chloroethylureas | Antineoplastic |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that incorporate chlorinated ethyl groups into the oxazaphosphinan framework. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Mécanisme D'action

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine exerts its effects by crosslinking DNA, which leads to the induction of apoptosis in T cells. This process is independent of death receptor activation and involves the production of reactive oxygen species (ROS) that activate mitochondrial death pathways. The compound targets DNA and proteins, inhibiting cell proliferation and inducing cell death .

Comparaison Avec Des Composés Similaires

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. Similar compounds include:

4-Hydroxycyclophosphamide: The hydroxylated form of Cyclophosphamide, which is also an active metabolite.

4-Ketocyclophosphamide: An oxidized form of 4-Hydroxycyclophosphamide.

Aldophosphamide: A tautomer of 4-Hydroxycyclophosphamide that can be further oxidized to carboxyphosphamide .

These compounds share similar mechanisms of action but differ in their stability, reactivity, and specific applications in research and medicine.

Activité Biologique

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine is a synthetic compound with significant potential in medicinal chemistry and pharmacology. This compound is a derivative of oxazaphosphorine, which has been studied for its biological activities, particularly in oncology. The unique structural features of this compound may enhance its efficacy and specificity in targeting cancer cells.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes chlorinated ethyl groups and a hydroperoxy functional group. The presence of deuterium atoms (tetradeuterioethyl) may influence the compound's metabolic stability and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄Cl₂N₂O₄P |

| Molecular Weight | 265.11 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with cellular macromolecules. The mechanism is hypothesized to include:

- Alkylation of DNA : The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication.

- Induction of Apoptosis : By damaging the DNA structure, the compound may trigger apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The hydroperoxy group may contribute to oxidative stress within cells, further promoting cell death.

Biological Activity Studies

Research has demonstrated various biological activities associated with this class of compounds:

-

Anticancer Activity :

- Studies have shown that oxazaphosphorines exhibit potent cytotoxic effects against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia cells. For instance, a study indicated that compounds with similar structures induced significant apoptosis in MCF-7 breast cancer cells through DNA damage pathways.

- Antimicrobial Properties :

- Pharmacokinetics and Toxicology :

Case Studies

Several case studies highlight the efficacy of oxazaphosphorine derivatives:

- Case Study 1 : A clinical trial involving a related oxazaphosphorine showed promising results in patients with refractory solid tumors. The trial reported an overall response rate of 30%, with manageable side effects primarily related to hematologic toxicity .

- Case Study 2 : In vitro studies demonstrated that treatment with N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine resulted in significant growth inhibition of glioblastoma cells compared to control groups .

Propriétés

IUPAC Name |

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAWVRUHMJVRHU-BYUTVXSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1OO)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P1(=O)NC(CCO1)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.